

The ROCK Inhibitor Y-27632: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Y-27632 dihydrochloride

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An In-depth Exploration of the Discovery, Mechanism, and Application of a Cornerstone Research Tool

Discovered and developed by Welfide Corporation, Y-27632 is a pyridinyl-thiazole derivative that has become an indispensable tool for researchers investigating the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.^[1] This technical guide provides a comprehensive overview of Y-27632, from its initial discovery and detailed mechanism of action to its synthesis, key experimental applications, and emerging therapeutic potential.

Core Properties and Mechanism of Action

Y-27632 is a potent, cell-permeable, and highly selective inhibitor of the ROCK family of serine/threonine kinases. It functions as an ATP-competitive inhibitor, binding to the catalytic site of both ROCK1 (p160ROCK) and ROCK2.^{[1][2][3]} This competitive inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a wide array of cellular processes including actin cytoskeleton organization, cell adhesion and motility, smooth muscle contraction, and apoptosis.^{[2][3][4]}

Kinase Selectivity Profile

The selectivity of Y-27632 for ROCK kinases over other related kinases is a key attribute that underpins its utility as a research tool. The following table summarizes the inhibitory activity of Y-27632 against a panel of kinases.

Kinase	Ki (nM)	IC50 (μM)	Reference
ROCK1	140 - 220	-	[4] [5]
ROCK2	300	-	[5]
Protein Kinase C (PKC)	-	>25	[4]
cAMP-dependent Protein Kinase (PKA)	-	>25	[4]
Myosin Light Chain Kinase (MLCK)	-	>250	[4]
Citron Kinase	>30x higher than ROCK	-	[3]
Protein Kinase N (PKN)	>30x higher than ROCK	-	[3]

Table 1: Kinase Inhibitory Profile of Y-27632. This table presents the reported Ki and IC50 values of Y-27632 for various kinases, demonstrating its high selectivity for the ROCK family.

Discovery and Development

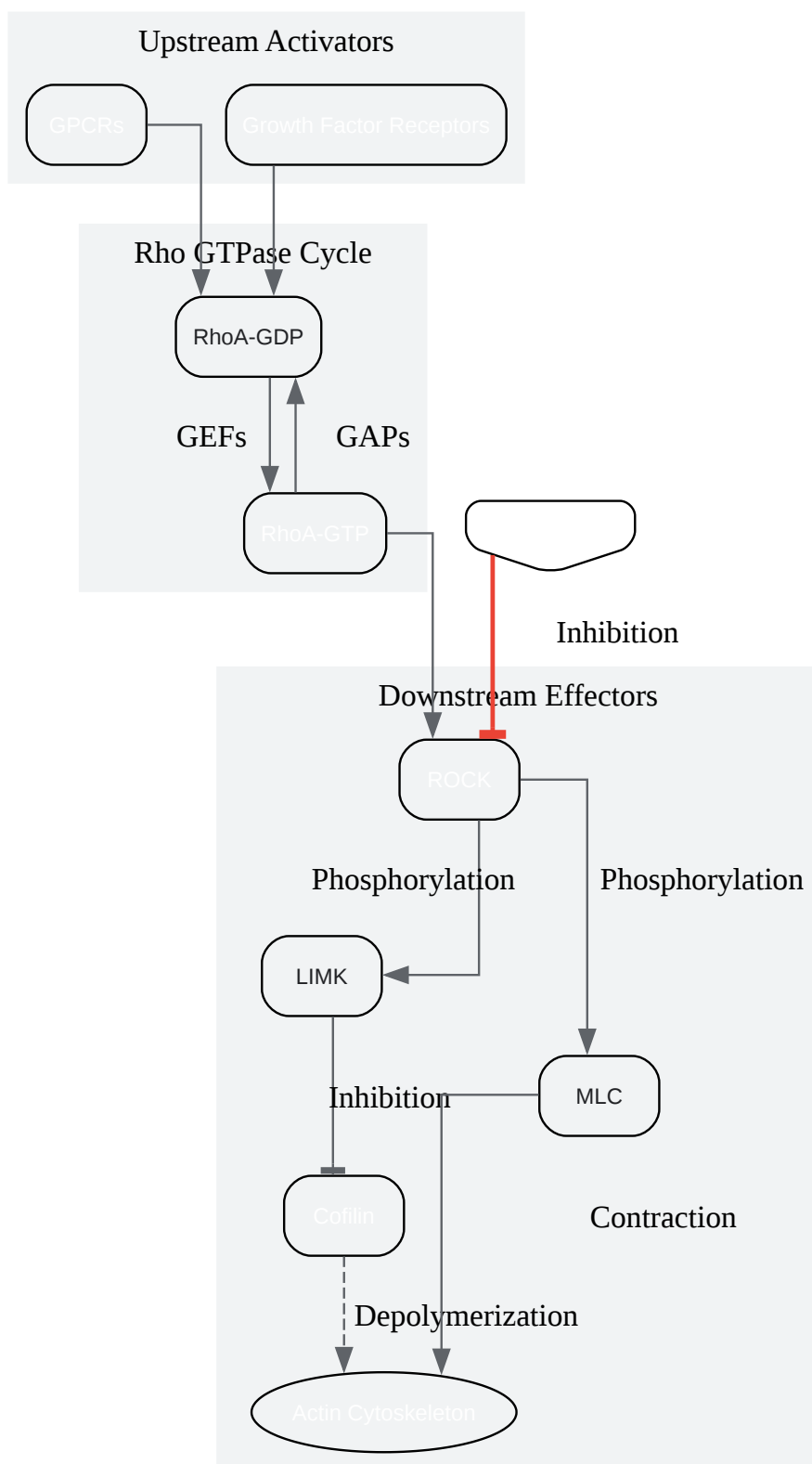
The seminal discovery of Y-27632 was first reported in a 1997 Nature publication by Uehata and colleagues.[\[1\]](#) Their research identified Y-27632 as a potent inhibitor of the Ca²⁺ sensitization of smooth muscle, a process mediated by the Rho/ROCK pathway. This discovery opened up new avenues for investigating the physiological and pathological roles of ROCK signaling.

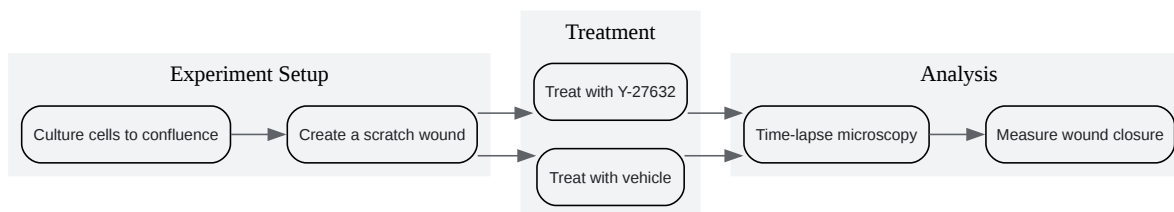
Synthesis

The synthesis of Y-27632 has been described in several publications. A practical and scalable seven-step synthesis starting from commercially available (R)-1-phenylethylamine has been reported, with an overall yield of 45%.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This synthesis involves key steps such as N-acylation, Friedel-Crafts acylation, haloform reaction, and catalytic hydrogenation.[\[8\]](#) The development of efficient synthetic routes has been crucial for making Y-27632 widely available for research purposes.

Signaling Pathways and Experimental Workflows

The inhibitory action of Y-27632 on ROCK has profound effects on downstream signaling cascades. A simplified representation of the Rho/ROCK pathway and the point of inhibition by Y-27632 is depicted below.





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